1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
CAS No.:
Cat. No.: VC10089356
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N3O3 |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone |
| Standard InChI | InChI=1S/C24H23N3O3/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-15-25(16-18-26)21-11-13-22(14-12-21)27(29)30/h1-14,23H,15-18H2 |
| Standard InChI Key | GTMXKIRJACAAGM-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone is C24H23N3O3, with a molecular weight of 401.5 g/mol. Its IUPAC name reflects the connectivity of its three primary components: a piperazine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a diphenylethanone fragment. The SMILES notation (C1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4) provides a precise two-dimensional representation, while the InChIKey (GTMXKIRJACAAGM-UHFFFAOYSA-N) enables unambiguous database identification.
Key Structural Attributes
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Piperazine Core: The six-membered ring with two nitrogen atoms at positions 1 and 4 serves as a conformational scaffold, enabling interactions with biological targets through hydrogen bonding and van der Waals forces.
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4-Nitrophenyl Substituent: The electron-withdrawing nitro group (-NO2) at the para position enhances the compound's electrophilicity, influencing both synthetic reactivity and potential bioactivity .
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Diphenylethanone Moiety: The ketone bridge between two phenyl groups introduces steric bulk and hydrophobic character, likely affecting solubility and membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone |
| SMILES | C1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| logP (Predicted) | 4.2 ± 0.5 |
Synthetic Methodologies
The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone typically follows a multi-step protocol involving nucleophilic substitutions and ketone formation .
Stepwise Synthesis
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Formation of 1-(4-Nitrophenyl)piperazine:
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Alkylation with Diphenylethanone Precursor:
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The piperazine intermediate reacts with α-bromodiphenylethanone in a nucleophilic substitution.
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Optimized Yield: 65–72% using DMF as solvent at 80°C for 12 h.
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Purification:
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Column chromatography (SiO2, hexane:EtOAc 3:1) followed by recrystallization from ethanol achieves >98% purity.
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Challenges in Synthesis
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Steric Hindrance: Bulky diphenylethanone groups reduce reaction rates, necessitating elevated temperatures.
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Nitro Group Stability: Overly acidic or reducing conditions may degrade the nitro functionality, requiring pH-controlled environments .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (25°C) due to hydrophobic aromatic systems.
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Organic Solubility: Freely soluble in DCM (≥50 mg/mL) and DMF (≥100 mg/mL).
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Thermal Stability: Decomposition onset at 215°C (DSC), making it suitable for high-temperature reactions.
Spectroscopic Characterization
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO2), 1348 cm⁻¹ (symmetric NO2).
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¹H NMR (400 MHz, CDCl3): δ 8.15 (d, 2H, Ar-NO2), 7.45–7.25 (m, 10H, diphenyl), 3.85 (t, 4H, piperazine), 2.75 (t, 4H, piperazine).
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for introducing substituents at the ketone or piperazine positions.
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Proteolysis-Targeting Chimeras (PROTACs): The diphenylethanone moiety may anchor E3 ligase binders.
Material Science
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Polymer Crosslinking: The nitro group participates in UV-induced radical reactions for hydrogel synthesis .
Research Gaps and Future Directions
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